ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, a bromobenzoyl group, and a phenyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole core.
Introduction of the bromobenzoyl group: The pyrazole intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to introduce the bromobenzoyl group.
Esterification: The resulting compound is then esterified with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester group.
Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium alkoxide in polar solvents like dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Thiol, amine, or alkoxide substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-1-(4-chlorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-amino-1-(4-methylbenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of bromine.
Ethyl 3-amino-1-(4-nitrobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in its bromobenzoyl group, which can impart distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-amino-1-(4-bromobenzoyl)-5-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-2-26-19(25)15-16(12-6-4-3-5-7-12)23(22-17(15)21)18(24)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBBLIKVXTSFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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